molecular formula C12H23NS B13330096 N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine

N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine

Katalognummer: B13330096
Molekulargewicht: 213.38 g/mol
InChI-Schlüssel: UUYMROHDEJXMIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a thietan-3-amine group attached to a cyclobutyl ring, which is further substituted with an isobutyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-isobutylcyclobutanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thietan-3-amine under controlled conditions to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thietan-3-amine group is replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thietan-3-amine derivatives

Wissenschaftliche Forschungsanwendungen

N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thietan-3-amine: A simpler analog with similar structural features but lacking the isobutylcyclobutyl group.

    Cyclobutylamine: Contains the cyclobutyl ring but lacks the thietan-3-amine group.

    Isobutylamine: Contains the isobutyl group but lacks the cyclobutyl and thietan-3-amine groups.

Uniqueness

N-((1-Isobutylcyclobutyl)methyl)thietan-3-amine is unique due to its combination of structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H23NS

Molekulargewicht

213.38 g/mol

IUPAC-Name

N-[[1-(2-methylpropyl)cyclobutyl]methyl]thietan-3-amine

InChI

InChI=1S/C12H23NS/c1-10(2)6-12(4-3-5-12)9-13-11-7-14-8-11/h10-11,13H,3-9H2,1-2H3

InChI-Schlüssel

UUYMROHDEJXMIH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1(CCC1)CNC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.